molecular formula C10H14N4 B14012697 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide

2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide

Cat. No.: B14012697
M. Wt: 190.25 g/mol
InChI Key: TZDPDLSSNJSETN-JYRVWZFOSA-N
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Description

2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide is an organic compound with the molecular formula C10H14N4. It is known for its unique structure, which includes a hydrazine and carboximidamide group attached to a p-tolyl ethylidene moiety . This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide typically involves the reaction of p-tolyl hydrazine with ethylidene carboximidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine and carboximidamide groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide is unique due to its combination of hydrazine and carboximidamide groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-[(Z)-1-(4-methylphenyl)ethylideneamino]guanidine

InChI

InChI=1S/C10H14N4/c1-7-3-5-9(6-4-7)8(2)13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-8-

InChI Key

TZDPDLSSNJSETN-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\N=C(N)N)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NN=C(N)N)C

Origin of Product

United States

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